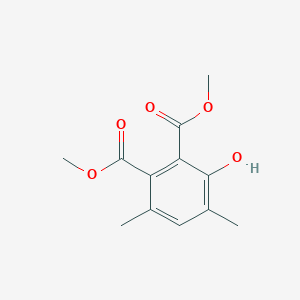
1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester is an organic compound with a complex structure. It is a derivative of benzenedicarboxylic acid, featuring hydroxyl and methyl groups that contribute to its unique chemical properties. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of certain coatings and adhesives.
作用机制
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methyl groups may also play a role in modulating the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1,2-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester: Similar structure but with a hydroxyl group at a different position.
1,4-Benzenedicarboxylic acid, 2-hydroxy-, dimethyl ester: Another isomer with different positioning of functional groups.
1,2-Benzenedicarboxylic acid, 4-methyl-, dimethyl ester: Features a methyl group instead of a hydroxyl group.
Uniqueness
1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications where these properties are advantageous.
属性
CAS 编号 |
22481-09-0 |
|---|---|
分子式 |
C12H14O5 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
dimethyl 3-hydroxy-4,6-dimethylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-6-5-7(2)10(13)9(12(15)17-4)8(6)11(14)16-3/h5,13H,1-4H3 |
InChI 键 |
FQXQUAVZPBNQNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C(=O)OC)C(=O)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


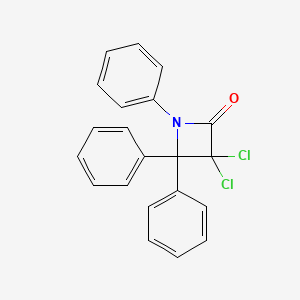
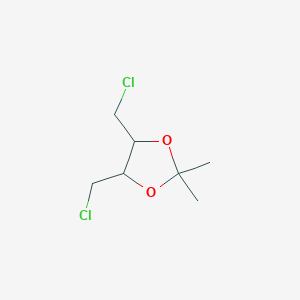
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)


![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)


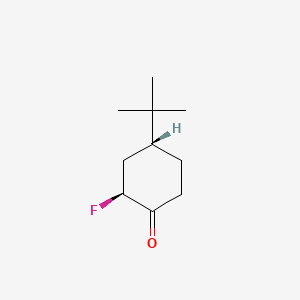
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)

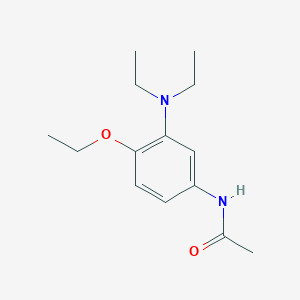

![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
